4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide
Overview
Description
4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention .
Mode of Action
Compounds with similar structures, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and have downstream effects on various cellular processes .
Result of Action
Similar compounds, such as indole derivatives, are known to have a broad spectrum of biological activities . These activities suggest that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-N-[(2-bromophenyl)methyl]-1H-pyrrole-2-carboxamide
- 4-acetyl-N-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide
- 4-acetyl-N-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Uniqueness
4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide is unique due to the presence of the chlorophenylmethyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)11-6-13(16-8-11)14(19)17-7-10-4-2-3-5-12(10)15/h2-6,8,16H,7H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMNJFNAFKKGCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330697 | |
Record name | 4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666161 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478249-45-5 | |
Record name | 4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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